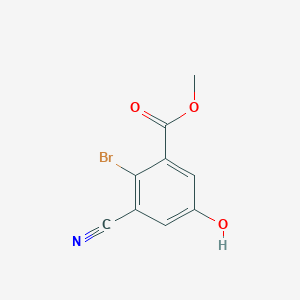

Methyl 2-bromo-3-cyano-5-hydroxybenzoate

Description

Methyl 2-bromo-3-cyano-5-hydroxybenzoate is a substituted aromatic ester featuring a bromine atom at position 2, a cyano group at position 3, and a hydroxyl group at position 5 on the benzene ring.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-cyano-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-9(13)7-3-6(12)2-5(4-11)8(7)10/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADJYCFPNHFHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1Br)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-cyano-5-hydroxybenzoate typically involves the bromination of methyl 3-cyano-5-hydroxybenzoate. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea in solvents like ethanol or water.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of substituted benzoates.

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-hydroxybenzoate is used in various scientific research applications, including:

Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.

Chemical Research: Used in the development of new chemical entities and as a reagent in organic synthesis.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-5-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s unique substituent arrangement distinguishes it from other methyl benzoate derivatives. Below is a comparative analysis with analogs from the provided evidence:

Table 1: Comparative Analysis of Methyl Benzoate Derivatives

*Inferred formula based on substituent replacement.

Physicochemical and Reactivity Differences

Polarity and Solubility: The cyano group in this compound increases polarity compared to methoxy-substituted analogs (e.g., Methyl 5-bromo-2-hydroxy-3-methoxybenzoate), enhancing solubility in polar solvents like DMSO or methanol. Hydroxyl vs. Methoxy: The 5-OH group introduces hydrogen bonding, further increasing solubility in water relative to methoxy derivatives .

Reactivity: The electron-withdrawing bromo and cyano groups activate the aromatic ring toward nucleophilic substitution at positions ortho/para to the substituents. In contrast, Methyl 5-bromo-2-hydroxy-3-methoxybenzoate’s methoxy group is electron-donating, directing electrophilic substitution differently .

Spectroscopic Signatures: IR: The cyano group (C≡N) shows a sharp peak near 2240 cm⁻¹, absent in methoxy analogs. Hydroxyl groups exhibit broad O-H stretches (~3200–3600 cm⁻¹) . NMR: Bromine’s inductive effect deshields adjacent protons (e.g., H-4 in this compound), causing downfield shifts distinct from aliphatic esters like methyl palmitate .

Biological Activity

Methyl 2-bromo-3-cyano-5-hydroxybenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Chemical Name: this compound

- CAS Number: 1805247-72-6

- Molecular Formula: C10H8BrN O3

- Molecular Weight: 272.08 g/mol

The compound features a bromine atom, a cyano group, and a hydroxyl group attached to a benzoate structure, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine, cyano, and hydroxyl groups allows for various interactions including:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It can act on specific receptors, influencing cellular signaling pathways.

These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits moderate antimicrobial activity against several bacterial strains. In vitro studies have shown effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential applications in developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest: Induces G1 phase arrest in cancer cells.

- Apoptotic Pathways Activation: Upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors.

A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM.

Study on Antimicrobial Activity

In a comparative study conducted by Nigam et al. (2013), this compound was tested alongside standard antibiotics. The results indicated that while it was less potent than streptomycin, it showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development .

Study on Anticancer Activity

A recent investigation published in the Journal of Medicinal Chemistry highlighted the compound's ability to selectively induce apoptosis in cancer cells without affecting normal cells . This selectivity is crucial for reducing side effects commonly associated with chemotherapy.

Q & A

Basic Research Questions

Q. How can competing reactivity between bromo, cyano, and hydroxyl groups be managed during the synthesis of Methyl 2-bromo-3-cyano-5-hydroxybenzoate?

- Methodological Answer : Use sequential protection-deprotection strategies. For example, protect the hydroxyl group with a tert-butyldimethylsilyl (TBS) ether before introducing the bromo or cyano substituents. Regioselective bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) . Esterification with methyl groups is often optimized via acid-catalyzed Fischer esterification or using methyl iodide in the presence of a base like K₂CO₃ .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns and functional groups. For example, the hydroxyl proton (δ ~10-12 ppm) and cyano carbon (δ ~115-120 ppm) provide diagnostic signals.

- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry to assess purity and molecular ion peaks.

- FT-IR : Detect characteristic bands for -OH (~3200 cm⁻¹), -CN (~2250 cm⁻¹), and ester C=O (~1700 cm⁻¹) .

Q. How can crystallization challenges caused by the compound’s polar functional groups be addressed?

- Methodological Answer : Use mixed solvent systems (e.g., ethanol/water or dichloromethane/hexane) to modulate polarity. Slow evaporation at controlled temperatures (4°C) promotes crystal growth. For persistent issues, co-crystallization agents or salt formation (e.g., sodium or potassium salts of the hydroxyl group) may improve crystallinity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in derivatives of this compound?

- Methodological Answer : Computational studies (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution. For example, the hydroxyl group’s electron-donating effect directs electrophiles to the ortho/para positions, while the electron-withdrawing cyano group deactivates specific regions. Experimental validation via kinetic isotope effects or substituent-directed metalation (e.g., directed ortho-metalation with LDA) provides empirical support .

Q. How does steric hindrance from the methyl ester influence coupling reactions (e.g., Suzuki-Miyaura) at the bromo position?

- Methodological Answer : Steric maps generated via X-ray crystallography (using SHELXL ) or molecular modeling software (e.g., Gaussian) quantify spatial constraints. Palladium catalysts with bulky ligands (e.g., SPhos or XPhos) enhance coupling efficiency by mitigating steric effects. Reaction monitoring via TLC or in-situ IR spectroscopy optimizes conditions (temperature, solvent polarity) .

Q. What strategies mitigate hydrolysis of the cyano group under acidic or basic conditions during downstream modifications?

- Methodological Answer : Use pH-stable protecting groups (e.g., Boc for amines) or employ non-aqueous reaction media (e.g., DMF or THF). For acid-sensitive reactions, mild conditions (e.g., trimethylsilyl cyanide as a cyano source) reduce degradation. Stability assays (HPLC tracking over 24–72 hours) identify optimal windows for functionalization .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) or MD simulations (GROMACS) assess interactions with target proteins (e.g., enzymes or receptors). ADMET predictors (SwissADME) evaluate bioavailability, while QSAR models correlate electronic parameters (HOMO-LUMO gaps, logP) with observed bioactivity .

Safety and Handling

Q. What precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store at 2–8°C in airtight, light-resistant containers.

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste streams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.